N-Boc-MeVal
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Overview
Description
This compound is widely used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of removal under mild conditions . The Boc group protects the amino functionality, preventing unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-MeVal can be synthesized through the reaction of N-methylvaline with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: N-Boc-MeVal undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, forming new amide bonds.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in ethyl acetate.
Major Products:
Deprotection: Yields N-methylvaline.
Substitution: Forms various amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
N-Boc-MeVal is extensively used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: In the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The primary function of N-Boc-MeVal is to protect the amino group during chemical reactions. The Boc group stabilizes the amino functionality, preventing it from participating in unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be selectively removed under acidic conditions, revealing the free amino group for further functionalization .
Comparison with Similar Compounds
- N-Boc-glycine
- N-Boc-alanine
- N-Boc-leucine
Comparison: N-Boc-MeVal is unique due to the presence of a methyl group on the valine moiety, which imparts different steric and electronic properties compared to other Boc-protected amino acids. This uniqueness makes this compound particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
methyl (2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate |
InChI |
InChI=1S/C12H23NO4/c1-8(2)9(10(14)16-7)13(6)11(15)17-12(3,4)5/h8-9H,1-7H3/t9-/m1/s1 |
InChI Key |
JHELVJNRWQYMIA-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)OC)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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